molecular formula C19H19N3O2S B6468541 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640863-12-1

2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468541
CAS No.: 2640863-12-1
M. Wt: 353.4 g/mol
InChI Key: PBBGTQUNJZRODO-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with the naphthyridine moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying pharmacological activities .

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets within the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine apart from similar compounds is its unique combination of the piperidine ring, benzenesulfonyl group, and naphthyridine moiety. This unique structure imparts specific pharmacological properties that may not be present in other related compounds .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,17-6-2-1-3-7-17)22-13-10-15(11-14-22)18-9-8-16-5-4-12-20-19(16)21-18/h1-9,12,15H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGTQUNJZRODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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